molecular formula C12H7BrCl2N2O2 B12999966 3-Bromo-2-chloro-4-(4-chlorophenyl)-6-methyl-5-nitropyridine

3-Bromo-2-chloro-4-(4-chlorophenyl)-6-methyl-5-nitropyridine

Cat. No.: B12999966
M. Wt: 362.00 g/mol
InChI Key: BKSJZAYROMNSIZ-UHFFFAOYSA-N
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Description

3-Bromo-2-chloro-4-(4-chlorophenyl)-6-methyl-5-nitropyridine is a complex organic compound with a unique structure that includes bromine, chlorine, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-chloro-4-(4-chlorophenyl)-6-methyl-5-nitropyridine typically involves multi-step organic reactions. One common method includes the bromination and chlorination of a pyridine derivative, followed by the introduction of a nitro group. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters is crucial to achieve consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-chloro-4-(4-chlorophenyl)-6-methyl-5-nitropyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine or chlorine atoms can be replaced by other functional groups through nucleophilic substitution.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Formation of derivatives with different functional groups.

    Reduction: Conversion of the nitro group to an amine.

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Scientific Research Applications

3-Bromo-2-chloro-4-(4-chlorophenyl)-6-methyl-5-nitropyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmacophore in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-2-chloro-4-(4-chlorophenyl)-6-methyl-5-nitropyridine depends on its interaction with specific molecular targets. The presence of multiple functional groups allows it to engage in various chemical interactions, potentially affecting biological pathways and molecular processes. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-2-chloro-4-(4-chlorophenyl)pyridine
  • 3-Bromo-2-chloro-4-picoline
  • 3-Bromo-2-chloro-4-(4-chloro-phenyl)-6-methyl-pyridine

Uniqueness

3-Bromo-2-chloro-4-(4-chlorophenyl)-6-methyl-5-nitropyridine stands out due to its specific combination of functional groups, which imparts unique chemical properties and reactivity. This makes it a valuable compound for targeted research and applications in various scientific fields.

Properties

Molecular Formula

C12H7BrCl2N2O2

Molecular Weight

362.00 g/mol

IUPAC Name

3-bromo-2-chloro-4-(4-chlorophenyl)-6-methyl-5-nitropyridine

InChI

InChI=1S/C12H7BrCl2N2O2/c1-6-11(17(18)19)9(10(13)12(15)16-6)7-2-4-8(14)5-3-7/h2-5H,1H3

InChI Key

BKSJZAYROMNSIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=N1)Cl)Br)C2=CC=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

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